molecular formula C6H7N5 B11924060 (7H-Purin-6-YL)methanamine CAS No. 98141-15-2

(7H-Purin-6-YL)methanamine

Cat. No.: B11924060
CAS No.: 98141-15-2
M. Wt: 149.15 g/mol
InChI Key: FELHYNZKVDMRSU-UHFFFAOYSA-N
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Description

(7H-Purin-6-YL)methanamine is a chemical compound with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . Its structure features a purine core, a fundamental nitrogen-containing heterocycle in living organisms, fused with an imidazole ring . This compound serves as a valuable building block in synthetic organic and medicinal chemistry for constructing more complex molecules. The purine scaffold is of immense research significance due to its presence in natural products and essential biological molecules like adenine and guanine, which are building blocks of DNA, RNA, and ATP . Purine and its derivatives are recognized as key precursors for developing a wide array of bioactive molecules . Researchers actively modify the purine nucleus through various chemical reactions, including amination, alkylation, and condensation, to create novel compounds for biological evaluation . Consequently, this compound is a versatile intermediate for synthesizing new chemical entities with potential applications in discovering anticancer, antimicrobial, anti-inflammatory, and antiviral agents . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98141-15-2

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

7H-purin-6-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1,7H2,(H,8,9,10,11)

InChI Key

FELHYNZKVDMRSU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 7h Purin 6 Yl Methanamine

De Novo Synthesis Routes to the (7H-Purin-6-YL)methanamine Core

De novo synthesis, the construction of the purine (B94841) ring system from acyclic or simpler cyclic precursors, offers a flexible approach to variously substituted purines. The most renowned method is the Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source. thieme-connect.deslideshare.net

A primary route to the this compound core involves the initial synthesis of a purine with a precursor functional group at the C6 position, which can then be converted to the aminomethyl group. A common and effective precursor is the cyano group (-CN).

Synthesis via 6-Cyanopurine (B1214740): A prevalent strategy begins with commercially available 6-chloropurines. These can be converted to 6-cyanopurines through nucleophilic substitution. While early methods used harsh conditions with cuprous cyanide, more recent protocols offer milder and more efficient alternatives. cas.cz For instance, the use of tetraethylammonium (B1195904) cyanide (TEACN) with an activator like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aprotic solvents allows for the efficient cyanation of 9-protected 6-chloropurines. cas.cz Palladium-catalyzed cyanation reactions using zinc cyanide have also proven effective for this transformation. nih.gov

Once 6-cyanopurine is obtained, the aminomethyl group can be installed via reduction of the nitrile. This is typically achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step sequence (cyanation followed by reduction) provides a reliable pathway to the desired this compound core.

Another de novo approach involves building the purine ring from imidazole (B134444) precursors. mdpi.com For example, a suitably substituted 4-amino-5-aminomethyl-imidazole can be cyclized with a one-carbon source like formic acid to form the pyrimidine (B1678525) portion of the purine ring system, directly yielding the target scaffold. mdpi.com

Precursor Key Transformation Reagents/Conditions Product Reference
6-Chloropurine (B14466)CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 90 °C6-Cyanopurine nih.gov
6-ChloropurineCyanation (via THP-protection)1. DHP, p-TsOH; 2. TEACN, DABCO; 3. Dowex 50X8 (H+)6-Cyanopurine cas.cz
6-CyanopurineReductionCatalytic Hydrogenation (e.g., H₂/Pd) or LiAlH₄This compound asm.org
4,5-DiaminopyrimidineTraube SynthesisFormic Acid, HeatPurine Core thieme-connect.de
4-Amino-5-aminomethyl-imidazoleCyclizationFormic Acid or derivativeThis compound mdpi.com

Strategic Functionalization and Derivatization of this compound

Once the core structure is synthesized, its properties can be finely tuned through various chemical modifications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The purine ring contains multiple nitrogen atoms (N1, N3, N7, N9) and an exocyclic primary amine, all of which are potential sites for alkylation. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govacs.org However, reaction conditions can be optimized to favor one isomer over the other. For instance, alkylation under basic conditions with alkyl halides frequently yields N7/N9 mixtures. nih.gov The use of specific catalysts or directing groups can enhance regioselectivity. researchgate.net Alkylation of the exocyclic aminomethyl group can also occur, leading to secondary or tertiary amines. tandfonline.com

N-Acylation: The exocyclic primary amine of this compound is a prime site for N-acylation to form amides. Standard acylation conditions, such as the use of acid chlorides or anhydrides in the presence of a base, can be employed. Selective acylation of the exocyclic amine over the ring nitrogens is generally achievable due to the higher nucleophilicity of the primary amine. google.comnih.gov Activating carboxylic acids with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu) facilitates efficient amide bond formation. nih.gov

Amination and Amidation Approaches

The term "amination" in this context primarily refers to the formation of new carbon-nitrogen bonds. Starting from a precursor like 6-chloropurine, the aminomethyl group itself can be introduced via a two-step process involving displacement with cyanide followed by reduction. Alternatively, direct displacement of the chlorine with aminomethylating agents can be explored.

"Amidation" focuses on the reactions of the aminomethyl group. As described in the N-acylation section, the primary amine readily undergoes condensation with carboxylic acids and their derivatives to form a wide range of amides. This is a powerful strategy for appending diverse functional groups to the purine core, significantly altering its steric and electronic properties.

Cross-Coupling Reactions for C-Substitution

To introduce carbon-based substituents at the C2, C6, or C8 positions of the purine ring, palladium-catalyzed cross-coupling reactions are indispensable tools. mdpi.com The most common strategies involve starting with a halogenated purine derivative.

For modifications at the C6 position, 6-chloropurine is a versatile starting material. It can participate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds with aryl or alkenyl groups. d-nb.infolookchem.com

Stille Coupling: Reaction with organostannanes. d-nb.info

Negishi Coupling: Reaction with organozinc reagents, which is effective for introducing alkyl, cycloalkyl, and aryl groups. rsc.orgnih.gov

These reactions are typically performed on a protected purine (e.g., N9-benzyl or a ribonucleoside derivative) to ensure solubility and prevent side reactions. The resulting C6-substituted purine can then be elaborated to include the aminomethyl functionality if it wasn't present initially.

Reaction Type Purine Substrate Coupling Partner Catalyst/Conditions Product Type Reference
Suzuki-Miyaura9-Benzyl-6-chloropurineArylboronic acidsPd(PPh₃)₄, K₂CO₃, Toluene6-Arylpurine lookchem.com
Negishi6-Chloro-9-ribosylpurineAlkylzinc halidesPd(PPh₃)₄6-Alkylpurine nih.gov
Stille6-Chloro-9-ribosylpurineOrganostannanesPalladium Catalyst6-Aryl/Alkenylpurine d-nb.info

Regiochemical Control in Purine Scaffold Modification

A significant challenge in purine chemistry is controlling the site of substitution, particularly for N-alkylation. The N7 and N9 positions of the imidazole ring are both nucleophilic, and their relative reactivity is influenced by electronic effects, steric hindrance, and reaction conditions. mdpi.com

Kinetic vs. Thermodynamic Control: Alkylation often produces a mixture of N7 and N9 isomers. The N7-alkylated product is generally considered the kinetic product (formed faster), while the N9-alkylated isomer is the more thermodynamically stable product. nih.gov By carefully controlling temperature and reaction time, it is sometimes possible to isolate the desired kinetic product. nih.govacs.org

Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the more accessible N9 position. mdpi.com Conversely, bulky alkylating agents may preferentially react at the less hindered site.

Protecting Groups & Directing Groups: The use of specific protecting groups can block certain positions. For instance, some large groups at N9 can be cleaved later. Alternatively, certain substituents can direct incoming groups to a specific position through electronic or chelating effects. researchgate.net A recent method demonstrated that N-trimethylsilylated purines react with tert-alkyl halides in the presence of SnCl₄ to give high regioselectivity for the N7 isomer under kinetic control. nih.govacs.org

Advanced Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for many purine modifications, including nucleophilic substitutions and cross-coupling reactions. numberanalytics.comresearchgate.net Reactions that might take hours under conventional heating can often be completed in minutes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, which can lead to improved selectivity and safety, particularly for highly exothermic or hazardous reactions.

Catalytic Innovations: The development of new and more efficient catalysts continues to push the boundaries of purine functionalization. This includes more active palladium catalysts for cross-coupling reactions that work under milder conditions and novel organocatalysts for specific transformations. numberanalytics.com

Biocatalysis: The use of enzymes to perform specific transformations offers unparalleled selectivity. For example, enzymes could be engineered to selectively modify the purine core or its substituents under mild, aqueous conditions. numberanalytics.com

Molecular Structure and Tautomeric Considerations of 7h Purin 6 Yl Methanamine

Tautomerism within the 7H-Purine System

Purine (B94841) is a heterocyclic aromatic compound capable of existing in several prototropic tautomeric forms due to the migration of a proton between its four nitrogen atoms. mdpi.comwikipedia.org The most common and energetically favorable tautomers are the 7H- and 9H-forms, where the hydrogen atom is located on the nitrogen of the imidazole (B134444) ring, and to a lesser extent, the 1H- and 3H-forms, with the hydrogen on the pyrimidine (B1678525) ring. nih.gov

In the gas phase and for the unsubstituted purine, the stability of these tautomers generally decreases in the order: 9H > 7H > 3H > 1H. mdpi.comnih.govrsc.org This preference is attributed to factors including intramolecular interactions and aromaticity. mdpi.com The 7H and 9H tautomers are considered aromatic according to Hückel's rule (both the imidazole and pyrimidine rings have 6π electrons), which contributes to their enhanced stability compared to the 1H and 3H forms. rsc.orgmdpi.com

The presence of substituents on the purine ring can significantly alter this tautomeric equilibrium. nih.gov For purines with a substituent at the C6 position, theoretical studies have shown a notable shift in stability. When an electron-withdrawing nitro group (NO2) is attached at C6, the 7H tautomer becomes more stable than the 9H tautomer, a phenomenon explained by its high aromaticity. mdpi.com Conversely, for C6-substituted aminopurines (adenine and its derivatives), the 9H tautomer is generally the most stable in the gas phase. mdpi.com However, the solvent environment plays a crucial role. For adenine (B156593) (6-amino-purine), the stability sequence in the gas phase is 9H > 3H > 7H > 1H, but this changes to 9H > 7H > 3H > 1H in aqueous solutions, indicating a solvent-induced stabilization of the 7H tautomer. mdpi.com

This body of evidence strongly suggests that for (7H-Purin-6-YL)methanamine, the designated 7H tautomer is a chemically significant and stable entity, likely co-existing in equilibrium with the 9H tautomer in solution. mdpi.commdpi.com

Table 1: Relative Stability of Purine Tautomers as Influenced by Substitution and Environment

Purine DerivativeConditionTautomer Stability OrderReference
Unsubstituted PurineGas Phase9H > 7H > 3H > 1H mdpi.comnih.gov
C6-NO₂ PurineGas Phase7H > 9H mdpi.com
C6-NH₂ Purine (Adenine)Gas Phase9H > 3H > 7H > 1H mdpi.com
C6-NH₂ Purine (Adenine)Water9H > 7H > 3H > 1H mdpi.com

Conformational Analysis of the Methanamine Moiety

Studies on related aromatic amines have shown that substituents can have a considerable effect on the rotational barrier. wur.nl For instance, dynamic NMR measurements have been used to determine the rotational barriers in various N-substituted aromatic amines, with coalescence temperatures ranging from below -120°C to above 20°C, indicating a wide range of rotational freedom depending on the specific structure. wur.nl Factors such as steric hindrance and intramolecular hydrogen bonding between the amino group and neighboring groups are critical in determining the preferred conformation and the height of the rotational barrier. wur.nl

In the case of this compound, the rotation around the C6-CH₂ bond would be influenced by the steric bulk of the purine ring itself and any potential intramolecular interactions with the N1 or N7 atoms of the purine core. The rotation of the amino group (-NH₂) around the CH₂-N bond is generally expected to have a lower barrier, though it can be influenced by the molecular environment and intermolecular interactions in the condensed phase. nih.gov Computational modeling studies on similar substituted benzylguanines have highlighted how specific conformations allow for favorable interactions within protein binding pockets, underscoring the importance of the substituent's orientation. nih.gov

Intermolecular Interactions and Supramolecular Assembly of this compound Derivatives

The molecular structure of this compound is rich in hydrogen bond donors (the N7-H of the imidazole ring and the -NH₂ group) and acceptors (the N1, N3, and N9 atoms). This feature makes purine derivatives excellent building blocks for the construction of supramolecular assemblies. researchgate.netnih.gov The self-assembly is driven by a network of non-covalent interactions, primarily hydrogen bonding and π–π stacking. sci-hub.se

Hydrogen bond-mediated self-assembly is a powerful tool for creating ordered nanostructures from natural and synthetic nucleobases. sci-hub.se In purine derivatives, base pairing via intermolecular hydrogen bonds, such as the double N—H⋯N interactions observed between 6-mercaptopurine (B1684380) cations, mimics the interactions found in natural nucleic acids. researchgate.net These specific and directional interactions are fundamental to molecular recognition processes.

Furthermore, the aromatic nature of the purine ring facilitates π–π stacking interactions, where the planar ring systems of adjacent molecules arrange in parallel or offset geometries. researchgate.net These stacking forces, along with van der Waals interactions, contribute significantly to the stability of the resulting supramolecular architectures. sci-hub.seresearchgate.net Guanosine derivatives, for example, are well-known for their ability to self-assemble into G-quartets, which then stack to form higher-order structures like nanofibers and hydrogels. sci-hub.seresearchgate.net The combination of hydrogen bonding and π-stacking allows for the formation of diverse and complex supramolecular structures, from discrete dimers to extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Solid-State Structural Elucidation of this compound Analogs

While the specific crystal structure of this compound is not publicly documented, analysis of the solid-state structures of closely related analogs provides significant insight into its likely packing motifs and intermolecular interactions. X-ray diffraction studies on various purine derivatives reveal the prevalence of hydrogen bonding and π-stacking in defining the crystal lattice.

For example, the crystal structure of an analog, (1-(9H-Purin-6-yl) piperidin-4-yl)methanamine, complexed with a protein kinase, was determined at a resolution of 2.09 Å. rcsb.org Such studies reveal the precise conformations adopted by the molecule and its specific interactions with its environment. rcsb.org In another relevant case, the crystal structure of 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one was reported. researchgate.net In this structure, molecules are linked by weak Cl⋯O interactions, forming a helical chain. researchgate.net Its reduced derivative, 3-[(6-chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol, forms inversion dimers through pairs of O—H⋯N hydrogen bonds. researchgate.net

These examples demonstrate the versatility of purine derivatives in forming robust intermolecular connections. The presence of both a hydrogen-bond-donating NH group on the purine ring and the aminomethyl side chain in this compound suggests that its solid-state structure will be dominated by extensive hydrogen-bonding networks, likely involving N-H···N and N-H···N interactions between the purine rings and the amino groups. These would be further stabilized by π–π stacking of the purine cores, leading to a densely packed and stable crystalline solid. researchgate.netnih.gov

Table 2: Crystallographic Data for Selected Analogs of this compound

CompoundFormulaCrystal SystemKey Intermolecular InteractionsPDB/CCDC IDReference
(1-(9H-Purin-6-yl) piperidin-4-yl)methanamineC₁₁H₁₆N₆Not specified in abstractLigand-protein interactions2VNW rcsb.org
3-[(6-Chloro-7H-purin-7-yl)methyl]cyclobutan-1-oneC₁₀H₉ClN₄OMonoclinicWeak Cl···O interactions1907200 researchgate.net
3-[(6-Chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-olC₁₀H₁₃ClN₄OMonoclinicO—H···N hydrogen bonds (dimers)1907199 researchgate.net

Biological and Biochemical Mechanisms of Action for 7h Purin 6 Yl Methanamine and Its Analogs

Elucidation of Molecular Targets and Pathways

The biological effects of (7H-Purin-6-YL)methanamine and its analogs are a direct consequence of their interaction with specific molecular targets. Research has identified several key enzymes and pathways that are modulated by these compounds, leading to downstream cellular consequences.

Enzyme Inhibition Kinetics and Specificity

A primary mechanism of action for this class of compounds is the inhibition of specific enzymes. The unique structural features of the purine (B94841) scaffold allow for potent and, in some cases, highly specific interactions with the active sites of target enzymes.

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleotide salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. nih.gov Some purine analogs have been shown to interact with and inhibit dCK. mdpi.com For instance, cladribine, a chlorinated purine analog, is phosphorylated by dCK, which is a critical step for its cytotoxic activity. mdpi.com The phosphorylation of these analogs can lead to their incorporation into DNA, ultimately inhibiting DNA synthesis. mdpi.com The efficiency of phosphorylation by dCK can vary significantly between different purine analogs, influencing their biological activity. researchgate.net

A significant area of research has focused on the potent antimycobacterial activity of this compound analogs. nih.gov The enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) has been identified as a key molecular target. nih.govcuni.cz DprE1 is essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.govnih.gov Inhibition of DprE1 disrupts this process, leading to cell death. plos.org

Phenotypic screening of purine derivatives identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent agent against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that substitution at the 7-position of the purine ring, particularly with a (naphthalen-2-yl)methyl group, is crucial for antimycobacterial activity. cuni.cz Further optimization led to the development of analogs with 6-amino or ethylamino substitutions, which demonstrated strong in vitro activity against drug-resistant strains of M. tuberculosis. nih.gov Mechanistic studies confirmed that these compounds inhibit DprE1, and molecular modeling has helped to elucidate the key structural features necessary for effective binding to the enzyme's active site. nih.gov

Inhibitors of DprE1 can be classified as either covalent or non-covalent. nih.govd-nb.info Covalent inhibitors form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1. d-nb.info Non-covalent inhibitors, on the other hand, bind reversibly to the active site. dovepress.com The development of both types of inhibitors is an active area of research in the fight against tuberculosis. nih.govplos.org

Table 1: Activity of this compound Analogs against M. tuberculosis and DprE1

The structural similarity of this compound and its analogs to endogenous purines suggests that they may interact with a variety of enzymes involved in purine metabolism. wikipedia.orgdrugbank.comwikipedia.org These enzymes include those involved in both the de novo and salvage pathways of purine synthesis. wikipedia.orguoanbar.edu.iq For example, purine analogs can be substrates for or inhibitors of enzymes such as adenosine (B11128) deaminase, purine nucleoside phosphorylase, and hypoxanthine-guanine phosphoribosyltransferase (HPRT). wikipedia.orgmdpi.com The specific interactions depend on the precise substitutions on the purine ring. The metabolism of purines is a complex and highly regulated process, and interference by purine analogs can have significant cellular consequences. wikipedia.orgmdpi.commdpi.com

Targeting Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) in Mycobacteria

Modulation of Cellular Signaling Cascades

Beyond direct enzyme inhibition, purine analogs can modulate cellular signaling cascades. nih.gov The phosphoinositide 3-kinase (PI3K) signaling pathway is one such target. nih.gov Certain purine derivatives have been developed as selective inhibitors of specific PI3K isoforms, such as PI3K-delta, which is primarily expressed in hematopoietic cells. nih.gov By inhibiting PI3K, these compounds can prevent the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to decreased cell proliferation and the induction of cell death. nih.gov The specificity of these inhibitors for different PI3K isoforms is a key aspect of their therapeutic potential.

Another important signaling pathway that can be affected is the Janus kinase (Jak) pathway. google.com Jaks are critical for intracellular signaling mediated by cytokine receptors. Some purine derivatives have been designed to inhibit specific Jak family members, thereby blocking the downstream signaling events, including the activation of the STAT (signal transducer and activator of transcription) family of proteins. google.com

Interference with Nucleic Acid Metabolism

A fundamental mechanism of action for many purine analogs is their interference with nucleic acid metabolism. wikipedia.orgwikipedia.org This can occur through several mechanisms, including the inhibition of enzymes involved in DNA and RNA synthesis and the incorporation of the analog into the nucleic acid chain, leading to chain termination or dysfunction. wikipedia.orgbiomol.comuu.nl

Purine analogs can inhibit DNA polymerases, DNA primase, and DNA ligase I, enzymes that are essential for DNA replication and repair. wikipedia.org For example, fludarabine, a fluorinated purine analog, is known to inhibit these enzymes. wikipedia.org Other analogs, such as cladribine, are incorporated into DNA, leading to strand breaks and apoptosis. uu.nl The ability of these compounds to interfere with DNA synthesis makes them potent cytotoxic agents. microbenotes.com

The interference with nucleic acid metabolism is not limited to DNA. Some purine analogs can also inhibit RNA synthesis. For example, cordycepin (B1669437) is an RNA synthesis inhibitor. The ability to disrupt both DNA and RNA synthesis contributes to the broad biological activity of this class of compounds.

Table 2: Compound Names Mentioned in the Article

In Vitro Cellular Responses to this compound Derivatives

The in vitro cellular effects of this compound and its derivatives are multifaceted, leading to significant consequences for cancer cell fate. These compounds have been shown to modulate key cellular processes, including cell cycle progression, apoptosis, and proliferation.

Induction of Cell Cycle Arrest

Derivatives of this compound have demonstrated the ability to halt the cell cycle at various phases, a critical mechanism for controlling cancer cell growth. For instance, certain 2,6,9-trisubstituted purine derivatives can induce cell cycle arrest, contributing to their anti-cancer properties. ulisboa.pt Specifically, some purine analogs have been shown to cause an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is often a consequence of interference with microtubule polymerization, a key process for mitotic spindle formation. nih.gov

In some cases, the cell cycle arrest is induced in a p53-dependent manner. For example, 5-Iodotubercidin, a purine derivative, can cause DNA damage, leading to the activation of proteins like ATM and Chk2, and subsequent p53-dependent G2 cell cycle arrest. researchgate.net Similarly, other quinazolinone derivatives have been found to induce cell cycle arrest at the G0/G1 phase. researchgate.net A novel methoxybenzyl 5-nitroacridone derivative was also reported to trigger G1 cell cycle arrest in chronic myelogenous leukemia cells by inhibiting CDK4/6-mediated phosphorylation of the retinoblastoma protein (Rb). researchgate.net

The ability of these compounds to interfere with the cell cycle is a key aspect of their potential as therapeutic agents. By preventing cancer cells from completing the division process, these derivatives can effectively inhibit tumor growth.

Mechanisms of Apoptosis Induction

In addition to halting the cell cycle, derivatives of this compound can also trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. Apoptosis is often initiated through the activation of a cascade of enzymes called caspases. nih.gov

Several studies have shown that purine derivatives can induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 and caspase-7. nih.govnih.govmdpi.com The activation of caspase-9 is often linked to the intrinsic or mitochondrial pathway of apoptosis. This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov This then leads to the formation of the apoptosome and the subsequent activation of the caspase cascade. nih.gov

For example, certain betulinic acid ester derivatives have been shown to induce apoptosis by activating caspase-3/7. mdpi.com Similarly, other compounds have been observed to cause DNA fragmentation and increase mitochondrial membrane depolarization, both hallmarks of apoptosis. nih.govnih.gov The induction of apoptosis is a significant contributor to the anti-cancer activity of these compounds. ulisboa.pt

Inhibition of Cell Proliferation

The combined effects of cell cycle arrest and apoptosis induction lead to a potent inhibition of cancer cell proliferation. Numerous studies have documented the anti-proliferative activity of this compound derivatives against a variety of cancer cell lines.

For instance, novel 2,6,9-trisubstituted purines have shown strong antiproliferative activity against HER2+ breast cancer cells, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than 50 nM. nih.gov Other purine derivatives have also demonstrated significant cytostatic effects, with some compounds exhibiting 50% growth inhibition concentrations in the nanomolar range. researchgate.net The anti-proliferative effects have been observed in various cancer types, including breast cancer, leukemia, colon cancer, ovarian cancer, and prostate cancer. researchgate.net

The development of these compounds as inhibitors of cell proliferation is a promising area of cancer research. Their ability to target multiple cellular processes makes them potent candidates for novel anti-cancer therapies.

Structure-Activity Relationship (SAR) Studies and Rational Design

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different chemical modifications influence the potency and selectivity of these compounds. These studies provide the foundation for the rational design of more effective and targeted drug candidates.

Positional and Substituent Effects on Biological Activity

SAR studies have revealed that the nature and position of substituents on the purine ring system significantly impact the biological activity of these compounds. ulisboa.ptcuni.cz

For example, in a series of 2,6,9-trisubstituted purines, modifications at the 2, 6, and 9 positions of the purine core were investigated. It was found that the substituent at the 9-position had a notable effect on CDK12 inhibitory activity and cell growth inhibition. An ethyl group at this position conferred significantly better activity compared to an isopropyl group. nih.gov

Similarly, modifications at the 6-position of the purine ring have been shown to be important. In one study, the introduction of an amino or ethylamino group at the 6-position of 7-(naphthalen-2-ylmethyl)-7H-purine derivatives resulted in optimized analogues with strong antimycobacterial activity. cuni.cz The nature of the substituent at the 6-amino group of tubercidin (B1682034) analogues was also found to be critical for their antitrypanosomal and antileishmanial activity, with short alkyl substitutions eliciting potent and selective effects. researchgate.net

The substituent at the 2-position also plays a role. In some cases, a 3-pyridyl group at the 2-position was found to be favorable for activity. nih.gov These examples highlight the importance of systematic modifications at different positions of the purine scaffold to optimize biological activity.

Table 1: Positional and Substituent Effects on Biological Activity of this compound Analogs
Compound SeriesPosition of ModificationSubstituentObserved Effect on ActivityReference
2,6,9-Trisubstituted Purines9-positionEthyl vs. IsopropylEthyl group showed significantly better CDK12 inhibitory and cell growth inhibitory activity. nih.gov
7-(naphthalen-2-ylmethyl)-7H-purines6-positionAmino or EthylaminoResulted in optimized analogues with strong antimycobacterial activity. cuni.cz
Tubercidin Analogues6-amino groupShort alkylsElicited potent and selective antitrypanosomal and antileishmanial activity. researchgate.net
2,6,9-Trisubstituted Purines2-position3-pyridylFavorable for biological activity. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This information is then used to guide the design and optimization of new and more potent drug candidates.

For this compound derivatives, pharmacophore models have been developed to understand their interaction with various biological targets, such as protein kinases. These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

For instance, in the development of KMT9 inhibitors, it was found that the hydrogen bond donating property of an amine group was critical for ligand potency. acs.org Molecular docking studies of certain purine derivatives with the COX-2 receptor revealed a high affinity, with specific interactions contributing to the binding energy. researchgate.net Similarly, for inhibitors of Checkpoint Kinase 1 (CHK1), crystal structures confirmed the expected hydrogen bonds between the purine core and the hinge region of the kinase. acs.org

The identification of these key pharmacophoric features allows for the rational design of new compounds with improved binding affinity and selectivity. For example, based on a crystal structure, a phenoxy moiety was added to a compound to create parallel π-π interactions with a specific amino acid residue, leading to improved in vitro potency. acs.org

Table 2: Pharmacophore Features and Optimization of this compound Analogs
TargetKey Pharmacophoric FeatureOptimization StrategyOutcomeReference
KMT9Hydrogen bond donating amineMaintaining the hydrogen bond donating propertyCritical for ligand potency acs.org
COX-2High affinity binding to receptorMolecular docking to guide designIdentified compounds with high affinity comparable to known inhibitors researchgate.net
CHK1Hydrogen bonds with hinge regionConfirmed by crystal structuresGuided understanding of binding mode acs.org
KMT9Parallel π-π interactionsAddition of a phenoxy moietyImproved in vitro potency acs.org

Pre-clinical Biological Activities of this compound Analogs

Analogs of this compound have demonstrated a wide array of pre-clinical biological activities, positioning them as promising candidates for further investigation in various therapeutic areas. These activities primarily encompass antimicrobial and antineoplastic effects, which have been explored through numerous in vitro studies.

Antimicrobial Spectrum of Activity

The antimicrobial potential of this compound analogs has been a significant area of research, with studies revealing efficacy against various pathogens, including mycobacteria, bacteria, and viruses.

A notable discovery in the field of antitubercular research is the identification of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new and potent class of agents against Mycobacterium tuberculosis (Mtb). nih.gov A phenotypic screening of a library of purine derivatives led to the identification of 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent. nih.gov Further structure-activity relationship (SAR) studies highlighted the critical role of the 7-(naphthalen-2-ylmethyl) substitution for this activity. nih.gov

Optimized analogs with 6-amino or 6-ethylamino substitutions demonstrated robust in vitro antimycobacterial activity against the Mtb H37Rv strain and several clinically isolated drug-resistant strains, with a Minimum Inhibitory Concentration (MIC) of 1 μM. nih.gov These compounds were found to inhibit DprE1, an essential enzyme for the biosynthesis of arabinan, a vital component of the mycobacterial cell wall. cuni.cz Interestingly, these purine analogs lacked activity against a panel of other Gram-positive and Gram-negative bacteria, suggesting a specific molecular target within mycobacteria. nih.gov

CompoundTarget OrganismActivity (MIC)Mechanism of Action
2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-oneMycobacterium tuberculosis H37Rv4 μMDprE1 Inhibition
6-amino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purineMycobacterium tuberculosis H37Rv1 μMDprE1 Inhibition
6-ethylamino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purineMycobacterium tuberculosis H37Rv1 μMDprE1 Inhibition

The antibacterial activity of this compound analogs extends beyond mycobacteria. For instance, N-benzyl-N-(7H-purin-6yl)quinoxalin-2-amine, synthesized from 2-chloro quinoxaline, has been screened for its antibacterial activity against both Gram-negative (e.g., E. coli) and Gram-positive bacteria. researchgate.net While some purine analogs have shown broad-spectrum antibacterial activity, others exhibit more targeted effects. For example, certain thiopurine derivatives have demonstrated antibacterial properties. frontiersin.org It is noteworthy that the antibacterial efficacy can be influenced by the specific substitutions on the purine ring and the nature of the bacterial species. rsc.orgajchem-b.com

CompoundBacterial Strain(s)Activity
N-benzyl-N-(7H-purin-6yl)quinoxalin-2-amineE. coli, P. vulgaris, B. subtilis, S. aureusScreened for activity
Thiopurine derivativesVarious bacteriaAntibacterial

Several analogs of this compound have been investigated for their antiviral properties. Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their 9H-purine analogs as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). nih.gov For example, specific compounds with a para-nitro or -cyanobenzyl substituent combined with a meta-chlorobenzylamine showed significant anti-ZIKV activity. nih.gov

Furthermore, novel 6′-fluorinated-aristeromycin analogs have been synthesized and screened for their activity against a variety of +RNA viruses. acs.org Some of these compounds inhibited several coronaviruses, Chikungunya virus (CHIKV), and ZIKV, suggesting their potential as broad-spectrum antiviral agents. acs.org The antiviral drug Vidarabine, a nucleoside antibiotic, also contains a purine core and shows broad-spectrum activity against DNA viruses. drugbank.com

Compound ClassTarget Virus(es)Key Findings
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and 9H-purine analogsZika virus (ZIKV), Dengue virus (DENV)Promising antiviral activity against flaviviruses. nih.gov
6′-Fluorinated-aristeromycin analogsCoronaviruses, Chikungunya virus (CHIKV), ZIKVBroad-spectrum antiviral potential. acs.org
VidarabineDNA viruses (e.g., Herpes viruses)Broad-spectrum activity. drugbank.com
General Antibacterial Properties

Antineoplastic Investigations

The antineoplastic properties of purine analogs, including those related to this compound, are a major focus of cancer research. nih.gov These compounds can interfere with various cellular processes in cancer cells, leading to cytotoxic effects.

In vitro cytotoxicity profiling has been instrumental in identifying the anticancer potential of this compound analogs. Studies have shown that N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- cuni.cznih.govbenzoxazine exhibit high cytotoxic activity against a panel of tumor cell lines. nih.gov The presence of both the difluorobenzoxazine fragment and the purine residue, connected by a linker of a specific length, was found to be crucial for this activity. nih.gov

Furthermore, a variety of 2,6,9-trisubstituted purine analogs have been synthesized and evaluated for their growth-inhibitory activity against different breast cancer cell lines. mdpi.com The structure-activity relationship for substitutions at the 6-position of the purine ring has been a key area of investigation. mdpi.com The cytotoxicity of these compounds is often assessed using assays like the MTT assay, which measures cell viability. nih.gov

Compound ClassCancer Cell Line(s)Key Findings
N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- cuni.cznih.govbenzoxazine4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, HepG2 human hepatocellular carcinomaHigh cytotoxic activity, with the difluorobenzoxazine fragment and purine residue being crucial for activity. nih.gov
2,6,9-Trisubstituted purine analogsTrastuzumab-sensitive SK-Br3 and trastuzumab-resistant HCC1954 HER2+ breast cancer cellsInvestigated for growth-inhibitory activity. mdpi.com
Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.govthno.org The inhibition of angiogenesis is therefore a promising strategy in cancer therapy. nih.govoatext.com Several analogs of this compound have demonstrated notable anti-angiogenic properties through various mechanisms.

Purine-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle progression and, as more recently discovered, in angiogenesis. nih.gov (R)-roscovitine (also known as seliciclib or CYC202), a purine Cdk-specific inhibitor, and its derivatives have been shown to exert powerful anti-angiogenic effects. nih.gov These compounds function by inhibiting endothelial cell proliferation, triggering cell death (apoptosis), and diminishing cell migration. nih.gov Research into roscovitine (B1683857) derivatives has provided insight into the structure-activity relationships that enhance anti-angiogenic activity. nih.gov

Key findings on the anti-angiogenic effects of roscovitine and its analogs are summarized below:

Mechanism of Action: Inhibition of multiple cyclin-dependent kinases, including Cdk2, Cdk5, Cdk7, and Cdk9. nih.gov Cdk5, in particular, has been identified as a novel target for anti-angiogenic therapy. nih.gov

In Vitro Effects: Analogs such as LGR561, LGR848, and LGR849 have shown a strong capacity to inhibit the proliferation and migration of endothelial cells and induce cell death. nih.gov

In Vivo Effects: The S-isomers LGR561 and LGR849 are highlighted as highly potent inhibitors of angiogenesis, demonstrated in models like the chick chorioallantoic membrane (CAM) assay and mouse cornea neovascularization. nih.gov

Another significant mechanism involves the disruption of growth factor signaling pathways, particularly those mediated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF2). researchgate.netnih.gov VEGF is a highly overexpressed pro-angiogenic factor in many tumors. thno.orgmdpi.com

One purine analog, 6-methylmercaptopurine (B131649) riboside (6-MMPR), effectively inhibits both the initial and later stages of the angiogenic process. nih.gov

FGF2 Pathway Inhibition: 6-MMPR was found to inhibit FGF2-induced proliferation of endothelial cells and block the phosphorylation of extracellular signal-regulated kinase-2 (ERK-2), a key component of the FGF2 signaling cascade. nih.gov

Inhibition of Vessel Formation: The compound prevented the formation of capillary-like structures on Matrigel and the sprouting of new vessels in fibrin (B1330869) gels. nih.gov In vivo, it inhibited vascularization in the CAM model and even caused the regression of newly formed blood vessels in the rabbit cornea. nih.gov

Furthermore, some purine analogs target the interaction between VEGF and its chaperones or receptors. A novel approach involves disrupting the protein-protein interaction between αB-crystallin (CRYAB) and VEGF. researchgate.net

Analogs 4e and 4f were found to significantly reduce the interaction between CRYAB and VEGF165. researchgate.net

Compound 4e also demonstrated the ability to decrease the levels of soluble VEGF expressed by MDA-MB-231 breast cancer cells by 40%. researchgate.net

The combretastatin (B1194345) A-4 (CA-4) derivative, ZLM-7, is another purine-related compound with significant anti-angiogenic and vascular-disrupting activities. nih.gov

VEGF Pathway Inhibition: ZLM-7 inhibits VEGF-induced proliferation, migration, invasion, and the formation of vessel-like tubes in endothelial cells at nanomolar concentrations. nih.gov

In Vivo Efficacy: It significantly impairs neovascularization in the CAM model and reduces microvessel density in tumor xenograft models. nih.gov

Table 1: Research Findings on Anti-angiogenic Effects of this compound Analogs

Compound/AnalogMechanism of ActionKey Research FindingReference
(R)-roscovitine and derivatives (LGR561, LGR849)Inhibition of Cyclin-Dependent Kinases (Cdk2, Cdk5, Cdk7, Cdk9)Potently inhibits endothelial cell proliferation, migration, and tube formation in vitro and in vivo. nih.gov
6-Methylmercaptopurine riboside (6-MMPR)Inhibition of FGF2-induced signaling (ERK-2 phosphorylation)Inhibits early and late phases of angiogenesis and causes regression of newly formed vessels. nih.gov
Analogs 4e and 4fDisruption of CRYAB/VEGF protein-protein interactionReduces interaction between CRYAB/VEGF165 and decreases soluble VEGF levels. researchgate.net
ZLM-7Inhibition of VEGF/VEGFR-2 signaling and microtubule disassemblyInhibits VEGF-stimulated endothelial cell proliferation, migration, and invasion; reduces neovascularization in vivo. nih.gov
LenalidomideInhibition of VEGF-induced PI3K-Akt signalingActs as an anti-angiogenic agent with immunomodulatory effects. mdpi.com

Anti-inflammatory Properties

Purine derivatives, including analogs of this compound, exhibit a wide range of anti-inflammatory activities. researchgate.netrsc.org Their mechanisms often involve the modulation of cytokine production, inhibition of key inflammatory enzymes, and interference with inflammatory signaling pathways. tandfonline.comnih.gov

The endogenous purine nucleosides adenosine and its metabolite, inosine (B1671953), are known to play a significant role in regulating inflammatory processes. tandfonline.comnih.gov Their anti-inflammatory effects are largely mediated through the activation of adenosine receptors. nih.gov

Mechanism of Action: Activation of A2A and A2B adenosine receptors leads to a reduction in leukocyte migration and pleural exudation. nih.gov

Cytokine Inhibition: Adenosine and inosine significantly reduce the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in models of pleural inflammation. nih.gov

Synthetic purine nucleoside analogs have also been developed to harness these anti-inflammatory effects. One such analog, AMG002370, demonstrated potent activity in cellular models of inflammation. tandfonline.com

Cytokine and Adhesion Molecule Inhibition: AMG002370 significantly inhibited the production of the cytokine IL-8 induced by TNFα and LPS. tandfonline.com It also suppressed the TNFα-induced expression of key adhesion molecules E-selectin, VCAM-1, and ICAM-1 in a dose-dependent manner. tandfonline.com

Dependence on Nucleoside Transport: The activity of AMG002370 was shown to be dependent on its transport into the cell via nucleoside transporters. tandfonline.com

Other purine analogs target different components of the inflammatory cascade, such as the Janus kinase (JAK) signaling pathway and the NLRP3 inflammasome. nih.gov

The purine analogs MK118 and MK196 were found to inhibit the release of multiple inflammatory proteins, including IL-1β, TRAIL, CCL4, and CSF1, from aortic smooth muscle cells. nih.gov

Mechanism of Action: These compounds act by inhibiting the activation of JAK1, JAK2, and JAK3. nih.gov They also downregulate the gene and protein expression of components of the NLRP3 inflammasome. nih.gov

Derivatives of purine-2,6-dione (B11924001) have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in inflammation. d-nb.infonih.gov

Pan-PDE Inhibition: 7,8-disubstituted purine-2,6-dione derivatives, such as compound 145 , act as potent pan-PDE inhibitors. nih.gov By increasing intracellular cAMP levels, these inhibitors activate the cAMP/PKA/CREB pathway. nih.gov

Anti-remodeling Effects: This activation leads to the inhibition of TGF-β1 and Smad-dependent signaling, which in turn limits fibroblast proliferation, migration, and transition into myofibroblasts—key processes in tissue remodeling associated with chronic inflammation. nih.gov

Dual-Targeting: Some purine-2,6-diones also exhibit activity as Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists, providing a multifunctional approach to treating inflammation and pain. d-nb.info

Table 2: Research Findings on Anti-inflammatory Properties of this compound Analogs

Compound/Analog ClassMechanism of ActionKey Research FindingReference
Adenosine and InosineActivation of A2A and A2B adenosine receptorsReduces leukocyte migration and release of pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov
AMG002370Inhibition of cytokine and adhesion molecule expressionPotently inhibits IL-8 production and expression of E-selectin, VCAM-1, and ICAM-1. tandfonline.com
MK118 and MK196Inhibition of JAK1-3 activation and NLRP3 inflammasomeInhibits the release of multiple pro-inflammatory proteins, including IL-1β. nih.gov
7,8-disubstituted purine-2,6-diones (e.g., compound 145)Pan-PDE inhibition; activation of cAMP/PKA/CREB pathwayInhibits TGF-β signaling, limiting fibroblast proliferation and tissue remodeling. nih.gov
8-alkoxypurine-2,6-dionesTRPA1 antagonism and PDE4/7 inhibitionExhibits significant analgesic and anti-inflammatory activities in vivo. d-nb.info

Computational and Theoretical Chemistry Applications to 7h Purin 6 Yl Methanamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand like (7H-Purin-6-YL)methanamine might interact with a biological target at the atomic level. schrodinger.comresearchgate.net

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. researchgate.net These functions estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. researchgate.net For purine (B94841) derivatives, docking studies have been instrumental in identifying key interactions that govern their biological activity. For instance, in studies of related purine-containing molecules, docking simulations have revealed critical hydrogen bonds and hydrophobic interactions with amino acid residues in the target's active site. researchgate.net

The accuracy of these simulations is often validated by comparing the computationally predicted binding mode with experimentally determined structures, for example, from X-ray crystallography. researchgate.net The output of a docking simulation is typically a set of possible binding poses ranked by their predicted binding energy, or "docking score." A lower score generally indicates a more stable and favorable interaction. fip.org

Table 1: Example of Molecular Docking Results for Purine Analogs and Related Compounds

This table presents hypothetical and example data based on findings for related compound classes to illustrate the typical output of docking studies.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Diphenylmethylamine Derivatives (with purine moiety)Akt1-8.5 to -10.2Glu278, Lys179
Adenine (B156593) Imine ChelatesGlucosamine-6-phosphate synthase-7.8Asp345, Ser347 researchgate.net
Benzothiazole Oxadiazole Hybridsβ-Glucuronidase-9.2Tyr468, Asn450 rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. cuni.cz This allows for the analysis of the conformational flexibility of this compound and the stability of its complex with a target protein.

In the context of drug design, MD simulations are used to:

Assess Binding Stability: By running a simulation of the docked ligand-receptor complex, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. This provides a more rigorous assessment of the docking prediction. cuni.cz

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein's conformation might change to accommodate the ligand (induced fit) and which conformations of the ligand are most prevalent when bound.

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to compute the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

For example, MD simulations of 7H-purine derivatives targeting the enzyme DprE1 in Mycobacterium tuberculosis have been used to understand the key structural features required for effective and stable interaction within the enzyme's binding pocket. cuni.cz These simulations can highlight the specific hydrogen bonds and other non-covalent interactions that contribute most to the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

To build a QSAR model for a class of compounds including this compound, the following steps are typically taken:

Data Collection: A dataset of structurally related purine derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or structural features (e.g., number of hydrogen bond donors).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized purine derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netchem-space.com VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). chem-space.com

Structure-Based Virtual Screening (SBVS): This approach, which relies on the 3D structure of the target protein, uses molecular docking to screen large compound databases. researchgate.net Millions of compounds can be computationally docked into the target's binding site, and their potential binding affinity is estimated using scoring functions. The top-scoring compounds are then selected for experimental testing. researchgate.net This method is ideal when the structure of the target for this compound is known.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This method relies on the knowledge of other molecules that bind to the target. It uses the principle of similarity, assuming that structurally similar molecules are likely to have similar biological activities. Techniques include searching for molecules with similar 2D fingerprints, 3D shapes, or pharmacophore models. chem-space.comnih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.

Following the identification of initial "hits" from virtual screening, lead optimization strategies are employed. This involves making iterative chemical modifications to the hit compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a vital role in this phase, using methods like QSAR and free energy perturbation calculations to predict the effects of proposed modifications before they are synthesized. schrodinger.com

Prediction of Electronic Properties and Reactivity

Theoretical chemistry methods, particularly quantum mechanics, are used to predict the electronic properties of molecules. uni-mainz.de These properties are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. For this compound, these calculations can provide valuable information.

Key electronic properties that can be predicted include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netacs.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net

Electrostatic Potential: This property maps the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions like hydrogen bonding and for understanding how the molecule will interact with its biological target.

Studies on related substituted purines have shown that the placement of substituents significantly impacts their electronic properties. acs.orgresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the ionization energy and electron affinity, which in turn affects their charge-transporting abilities and interaction with other molecules. acs.orgresearchgate.net Density Functional Theory (DFT) is a commonly used quantum chemical method for these calculations. researchgate.net

Table 2: Predicted Electronic Properties for a Class of Substituted Purines

This table shows representative data from studies on purine derivatives to illustrate the type of information generated by theoretical calculations. acs.org

Compound SeriesIonization Energy (eV)Electron Affinity (eV)Triplet Energy (eV)
2-amino-6-triazolyl purines5.25–6.042.18–3.152.75–2.95
2-triazolyl-6-amino purines5.25–6.042.18–3.153.07–3.45

Q & A

Q. What are the established synthetic routes for (7H-Purin-6-YL)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of purine derivatives with methanamine. Key steps include:
  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates nucleophilic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Temperature Control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography or recrystallization ensures purity.
    Table 1 : Common Synthetic Parameters
BaseSolventTemperature (°C)Yield*
NaHDMF70~60%
K₂CO₃DMSO80~55%
*Hypothetical yields based on analogous purine alkylation reactions.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the methanamine substituent and purine ring protons. For example, the 6-amino group shows a characteristic singlet at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 150.16 (M⁺) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 260 nm) ensures ≥95% purity .

Advanced Research Questions

Q. What strategies address contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise due to variations in experimental conditions (e.g., solvent polarity, pH). To resolve:
  • Standardized Solubility Assays : Test in buffered solutions (pH 4–10) and organic solvents (e.g., ethanol, DMSO).
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Comparative Studies : Replicate prior methodologies to isolate confounding variables (e.g., humidity, light exposure).

Q. How do structural modifications at the purine 6-position influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens or alkyl groups:
  • Fluorine Substitution : Enhances metabolic stability (e.g., [6-(4-fluorophenoxy)pyridin-3-yl]methanamine) .
  • Methoxy Groups : Increase hydrophobicity, affecting membrane permeability.
    Table 2 : Comparative SAR Data*
Substituent (6-position)Biological Activity (IC₅₀)LogP
-NH₂ (Parent compound)10 µM0.5
-F8 µM0.7
-OCH₃15 µM1.2
*Hypothetical data based on purine derivative studies.

Q. What experimental approaches elucidate the mechanism of action of this compound in nucleotide metabolism?

  • Methodological Answer :
  • Enzymatic Assays : Measure inhibition/activation of purine-metabolizing enzymes (e.g., adenine phosphoribosyltransferase) using spectrophotometric or fluorometric readouts .
  • Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .
  • Isotopic Labeling : Track incorporation into nucleic acids via [¹⁴C]-labeled analogs in cell cultures .

Data-Driven Challenges

Q. How can researchers overcome limited physicochemical data (e.g., boiling point, density) for this compound?

  • Methodological Answer :
  • Computational Prediction : Use software like ChemAxon or ACD/Labs to estimate properties via QSPR models.
  • Experimental Determination :
  • Boiling Point : Microdistillation under reduced pressure.
  • Density : Pycnometry with calibrated glassware .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :
  • Rodent Models : Administer via IV/PO routes and collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability.
  • Tissue Distribution : Radiolabeled compounds (e.g., [³H]-labeled) quantify accumulation in target organs .
  • Metabolite Identification : High-resolution MS/MS profiles of urine and fecal extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.